1,3,5-Cyclohexanetriol
CAS No.: 13314-30-2
Cat. No.: VC20997984
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13314-30-2 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | cyclohexane-1,3,5-triol |
| Standard InChI | InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 |
| Standard InChI Key | FSDSKERRNURGGO-UHFFFAOYSA-N |
| SMILES | C1C(CC(CC1O)O)O |
| Canonical SMILES | C1C(CC(CC1O)O)O |
Introduction
Chemical Structure and Properties
1,3,5-Cyclohexanetriol is a cyclic polyol with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. The compound features three hydroxyl groups attached to a cyclohexane ring in a symmetric arrangement.
Physical Properties
The compound presents as a colorless crystalline solid with a sweet taste. It demonstrates high solubility in polar solvents including water, ethanol, and methanol. It remains stable at room temperature but undergoes decomposition at elevated temperatures, releasing toxic fumes.
Isomeric Forms
1,3,5-Cyclohexanetriol exists in multiple stereoisomeric configurations, primarily:
| Isomer | CAS Number | Configuration | Characteristics |
|---|---|---|---|
| All-cis isomer | 50409-12-6 | 1α,3α,5α | Three hydroxyl groups in equatorial positions |
| Mixed cis-trans | 2041-15-8 | Various | Mixture of different stereoisomeric forms |
| The all-cis configuration represents the most symmetrical form, with all three hydroxyl groups in the equatorial positions of the cyclohexane ring. |
Stereochemistry and Conformational Analysis
Stereochemical Considerations
The stereochemistry of 1,3,5-Cyclohexanetriol is critical to understanding its physical properties and reactivity patterns. The all-cis isomer (1α,3α,5α) presents a symmetrical structure with C3 symmetry, where all three hydroxyl groups occupy equatorial positions in the most stable chair conformation.
| Conformation | Energy (kcal/mol) | Hydroxyl Group Positions | Relative Stability |
|---|---|---|---|
| Chair (all-equatorial) | 0.0 | Three equatorial OH groups | Most stable |
| Chair (diaxial-equatorial) | ~3.5 | Two axial, one equatorial | Less stable |
| Chair (all-axial) | ~5.0 | Three axial OH groups | Least stable |
| These conformational preferences are primarily driven by the minimization of 1,3-diaxial interactions and the optimization of hydrogen bonding networks. |
Synthesis Methods
Hydrogenation of Aromatic Precursors
One of the principal methods for synthesizing 1,3,5-Cyclohexanetriol involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically employs palladium on carbon (Pd/C) as a catalyst under controlled pressure and temperature conditions.
| Synthetic Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic hydrogenation | 5% Pd/C | Ethanol | 70-85 | >95 |
| Selective reduction | Raney Ni | Water/Ethanol | 65-75 | 90-95 |
Stereoselective Approaches
For stereocontrolled synthesis of specific isomers, researchers employ various stereoselective methods:
-
Epoxide ring-opening reactions utilizing chiral catalysts
-
Selective functionalization of meso-compounds
-
Diastereoselective reduction of triketone precursors
These approaches allow researchers to target specific stereoisomers with enhanced selectivity, though they may introduce challenges in isomer purification.
Analytical Characterization Methods
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation of 1,3,5-Cyclohexanetriol isomers. The symmetric all-cis configuration produces distinctive spectral patterns:
| Spectroscopic Method | Key Characteristics | Analytical Value |
|---|---|---|
| ¹H-NMR | Singlet for equivalent hydroxyl protons (δ 4.5-5.0 ppm) | Structural confirmation |
| ¹³C-NMR | Three equivalent carbons bearing hydroxyl groups | Symmetry verification |
| 2D NMR (COSY, HSQC) | Coupling patterns mapping | Spatial proximity confirmation |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques enable separation and quantification of 1,3,5-Cyclohexanetriol isomers. These methods are particularly valuable for assessing purity profiles and confirming molecular weight.
Biological Activity
Pharmacological Properties
Research indicates that 1,3,5-Cyclohexanetriol and its derivatives exhibit various biological activities that warrant further investigation:
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antioxidant | Free radical scavenging | Cellular protection from oxidative stress |
| Metal chelation | Coordination complex formation | Heavy metal detoxification |
| Sweetening agent | Interaction with taste receptors | Food additive alternative |
Scientific Research Applications
Materials Science
In materials science, 1,3,5-Cyclohexanetriol has demonstrated value in multiple applications:
| Application Area | Function | Relevant Properties |
|---|---|---|
| Nanocomposites | Building block for hybrid materials | Enhanced mechanical stability |
| Coordination polymers | Ligand for metal complexation | Structural versatility |
| Adhesives | Polymer synthesis component | Improved adhesion properties |
Environmental Science
The compound's ability to form coordination complexes with metal ions positions it as a potential agent for environmental remediation efforts. Research indicates applications in:
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Heavy metal removal from contaminated water
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Development of sensors for environmental pollutants
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Creation of biodegradable materials with reduced environmental impact
Polymer Chemistry
In polymer chemistry, 1,3,5-Cyclohexanetriol serves as an initiator for synthesizing polycaprolactone polyols, which find applications in polyurethane production. Its trifunctional nature enables the creation of branched polymer architectures with tailored properties.
Analytical Applications
Sensing Technologies
Research has explored the incorporation of 1,3,5-Cyclohexanetriol into luminescent metal assemblies for optical sensing applications. These systems demonstrate potential for detecting various analytes, including:
| Target Analyte | Detection Mechanism | Sensitivity Range |
|---|---|---|
| Bisphenol A (BPA) | Optical sensing | Low concentration (ppb) |
| Heavy metals | Coordination-based fluorescence | Variable by metal |
| Volatile compounds | Gas-liquid microextraction | Enhanced selectivity |
Chromatographic Applications
The compound has shown utility in analytical chemistry as a component in gas-liquid microextraction (GLME) techniques. These applications enhance the detection capabilities for volatile compounds in food science and environmental monitoring.
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